Technical Whitepaper: Safety Data, Physicochemical Profiling, and Handling Guidelines for N-[4-(propan-2-yloxy)benzyl]glycine
Technical Whitepaper: Safety Data, Physicochemical Profiling, and Handling Guidelines for N-[4-(propan-2-yloxy)benzyl]glycine
Executive Summary
In modern drug development and synthetic chemistry, substituted benzylglycine derivatives serve as critical building blocks for peptidomimetics and small-molecule therapeutics. N-[4-(propan-2-yloxy)benzyl]glycine (also known as (4-Isopropoxybenzyl)glycine) is a specialized secondary amine featuring a lipophilic isopropoxy-substituted aromatic ring coupled to a zwitterionic glycine backbone[1].
This whitepaper provides researchers and safety professionals with an in-depth, self-validating framework for the safe handling, storage, and experimental utilization of this compound. By understanding the structural causality behind its physicochemical properties, laboratories can mitigate risks while ensuring high-fidelity experimental data.
Chemical Identity & Physicochemical Profiling
Understanding the fundamental properties of a compound is the first step in predicting its behavior in both biological assays and standard laboratory environments. The dual nature of this molecule—combining a highly lipophilic domain with a polar, zwitterionic tail—dictates specific handling and solvation strategies.
Table 1: Chemical Identity & Quantitative Properties
| Property | Value / Description |
| Chemical Name | N-[4-(propan-2-yloxy)benzyl]glycine |
| CAS Registry Number | 1245569-10-1[1] |
| Molecular Formula | C₁₂H₁₇NO₃ |
| Molecular Weight | 223.27 g/mol [2] |
| Purity Standard | ≥98% (Typical commercial grade)[2] |
| Recommended Storage | Sealed, desiccated at 2-8°C[2] |
Structural Causality & Insight: The isopropoxy group acts as a lipophilic anchor, which enhances membrane permeability in biological systems but significantly reduces aqueous solubility at neutral pH. Conversely, the secondary amine and carboxylic acid of the glycine moiety form a zwitterion. If introduced directly into a purely aqueous buffer without pH adjustment, the compound is prone to intermolecular hydrogen bonding and aggregation. Therefore, organic solvents (like anhydrous DMSO) are required for initial stock preparation to fully disrupt these interactions.
Hazard Identification & Toxicological Mechanisms
While extensive in vivo toxicological profiling for novel derivatives is often ongoing, we apply the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) based on structural alerts and functional group reactivity[3].
Table 2: GHS Hazard Classifications & Precautionary Statements
| Hazard Code | Hazard Statement | Mechanistic Rationale |
| H315 | Causes skin irritation[4] | The lipophilic isopropoxy group facilitates dermal penetration, while localized pH shifts from the zwitterion cause tissue irritation. |
| H319 | Causes serious eye irritation[4] | Direct interaction of the carboxylic acid moiety with the sensitive mucosal membranes of the eye. |
| H335 | May cause respiratory irritation[4] | Inhalation of fine crystalline dust triggers acute inflammatory responses in the respiratory tract. |
To visualize how the specific molecular domains of N-[4-(propan-2-yloxy)benzyl]glycine directly contribute to these GHS hazard classifications, refer to the structural activity mapping below.
Caption: Structural activity relationship mapping of N-[4-(propan-2-yloxy)benzyl]glycine to GHS hazards.
Advanced Handling & Storage Protocols
To ensure both operator safety and the chemical integrity of the compound, handling protocols must strictly align with OSHA Laboratory Safety Guidance[5].
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Engineering Controls: All manipulations of the dry powder must be performed inside a Class II biological safety cabinet or a certified chemical fume hood. This ensures that airborne particulates remain well below OSHA Permissible Exposure Limits (PELs)[6].
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Personal Protective Equipment (PPE): Operators must don nitrile gloves (double-gloving is recommended during stock preparation), chemical splash goggles, and a standard laboratory coat[5].
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Storage & Equilibration (Critical Step): The compound must be stored at 2-8°C in a tightly sealed, desiccated container[2]. Causality: Before opening, the vial must be allowed to equilibrate to room temperature for at least 30 minutes. Opening a cold vial introduces atmospheric moisture, leading to rapid condensation on the hygroscopic powder. This not only degrades the compound via slow hydrolysis but also drastically alters the effective molarity during weighing, compromising downstream experimental reproducibility.
Experimental Workflows: Safe Dissolution & Analytical Verification
A robust experimental protocol must be a self-validating system. The following methodology details the preparation of a 10 mM stock solution, concluding with an analytical verification step to guarantee compound integrity.
Step-by-Step Methodology: 10 mM Stock Preparation
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Equilibration: Allow the sealed vial of the compound to reach room temperature in a desiccator.
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Weighing: Inside a calibrated fume hood, accurately weigh 2.23 mg of the compound (MW: 223.27 g/mol ) into a sterile, static-free 1.5 mL microcentrifuge tube.
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Solvent Addition: Add exactly 1.0 mL of anhydrous Dimethyl Sulfoxide (DMSO).
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Expertise Note: DMSO is chosen because its high dielectric constant effectively disrupts the intermolecular hydrogen bonding of the glycine moiety while fully solvating the lipophilic isopropoxybenzyl group.
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Agitation: Vortex the solution vigorously for 30 seconds. If visual micro-particulates remain, sonicate the tube in a room-temperature water bath for 2-5 minutes until optically clear.
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Self-Validation (LC-MS Verification): Before utilizing the stock in biological assays, prepare a 1:1000 dilution in LC-MS grade Water/Acetonitrile (50:50) containing 0.1% Formic Acid. Run a rapid LC-MS scan to confirm the presence of the expected [M+H]+ peak at m/z 224.27. This confirms that no thermal or solvent-induced degradation occurred during dissolution.
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Storage of Aliquots: Divide the verified stock into 50 µL single-use aliquots to prevent freeze-thaw degradation, and store at -20°C.
Caption: Step-by-step self-validating workflow for the safe handling and dissolution of the compound.
Emergency Response & Environmental Fate
In the event of an accidental exposure or spill, immediate action based on GHS precautionary statements is required[4]:
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Dermal Exposure (P302 + P352): Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water and non-abrasive soap for at least 15 minutes.
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Ocular Exposure (P305 + P351 + P338): Rinse cautiously with sterile water or an emergency eyewash station for 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.
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Spill Containment: Do not dry sweep, as this aerosolizes the fine powder and exacerbates inhalation risks (H335). Moisten the spilled powder slightly with a compatible solvent (e.g., isopropanol) to suppress dust generation. Wipe up with absorbent laboratory spill pads and dispose of in a sealed, labeled container as hazardous chemical waste according to institutional and federal guidelines.
References
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chemsrc.com . "1245569-10-1_N-[4-(propan-2-yloxy)benzyl]glycine - CAS Database". Available at:[Link]
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chem-space.com . "List of GHS Hazard and Precautionary Statements". Available at:[Link]
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nih.gov (PubChem) . "GHS Classification Summary". Available at:[Link]
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osha.gov . "Laboratory Safety Guidance (OSHA 3404-11R)". Available at: [Link]
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downstate.edu . "Laboratory Safety Manual - SUNY Downstate (Permissible Exposure Limits)". Available at:[Link]
Sources
- 1. 1245569-10-1_N-[4-(propan-2-yloxy)benzyl]glycineCAS号:1245569-10-1_N-[4-(propan-2-yloxy)benzyl]glycine【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 2. chemscene.com [chemscene.com]
- 3. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem-space.com [chem-space.com]
- 5. osha.gov [osha.gov]
- 6. downstate.edu [downstate.edu]
